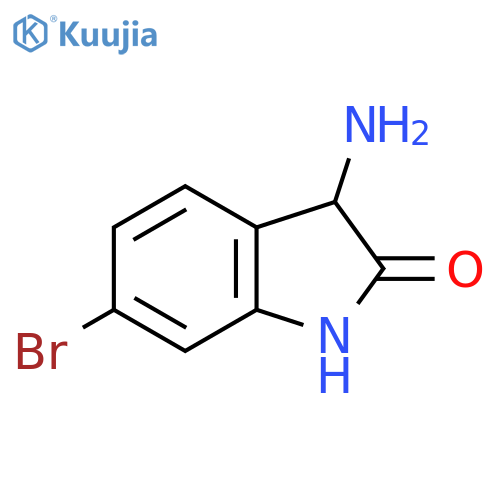

Cas no 1105064-66-1 (2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro-)

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro-

- EN300-7545104

- AKOS000165567

- 1105064-66-1

- 3-AMINO-6-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE

-

- インチ: 1S/C8H7BrN2O/c9-4-1-2-5-6(3-4)11-8(12)7(5)10/h1-3,7H,10H2,(H,11,12)

- InChIKey: LITSJFHQYPBQDX-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(Br)=C2)C(N)C1=O

計算された属性

- せいみつぶんしりょう: 225.97418g/mol

- どういたいしつりょう: 225.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.684±0.06 g/cm3(Predicted)

- ふってん: 357.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.68±0.40(Predicted)

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7545104-0.1g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 0.1g |

$804.0 | 2025-03-22 | |

| Enamine | EN300-7545104-5.0g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 5.0g |

$2650.0 | 2025-03-22 | |

| Enamine | EN300-7545104-0.25g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 0.25g |

$840.0 | 2025-03-22 | |

| Enamine | EN300-7545104-0.05g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 0.05g |

$768.0 | 2025-03-22 | |

| Enamine | EN300-7545104-10.0g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 10.0g |

$3929.0 | 2025-03-22 | |

| Enamine | EN300-7545104-2.5g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 2.5g |

$1791.0 | 2025-03-22 | |

| Enamine | EN300-7545104-1.0g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 1.0g |

$914.0 | 2025-03-22 | |

| Enamine | EN300-7545104-0.5g |

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one |

1105064-66-1 | 95.0% | 0.5g |

$877.0 | 2025-03-22 |

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro- 関連文献

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro-に関する追加情報

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro: A Key Intermediate in Modern Pharmaceutical Research

2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro is a heterocyclic compound with significant utility in the field of pharmaceutical chemistry. Its molecular structure, characterized by a fused indole ring system with substituents at the 3rd and 6th positions, makes it a versatile scaffold for the development of bioactive molecules. The compound, identified by its CAS number 1105064-66-1, has garnered attention due to its role as a crucial intermediate in synthesizing various pharmacologically relevant derivatives.

The indole core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Modifications at the 3-position and 6-position of the indole ring can lead to compounds with enhanced binding affinity and selectivity for target enzymes and receptors. In particular, the presence of an amino group at the 3-position and a bromine atom at the 6-position in 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro provides a reactive platform for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other organic transformations.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 2H-Indol-2-one scaffold has been extensively explored for its potential in treating neurological disorders, infectious diseases, and cancer. For instance, derivatives of indole have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The brominated derivative 3-amino-6-bromo-1,3-dihydro serves as a key precursor in synthesizing novel therapeutic agents that modulate critical biological pathways.

The reactivity of 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro is further enhanced by its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures and have been widely used in the synthesis of biaryl compounds, which are prevalent in many approved drugs. For example, Suzuki-Miyaura and Heck couplings can be employed to introduce aryl or vinyl groups at various positions of the indole ring, thereby expanding the chemical space for drug discovery.

In addition to its synthetic utility, 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro has been investigated for its potential applications in material science. The indole derivatives exhibit interesting electronic properties due to their conjugated systems and can be used as building blocks for organic semiconductors and light-emitting diodes (OLEDs). The bromine substituent at the 6-position allows for further derivatization into more complex functional materials with tailored properties.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that target protein-protein interactions (PPIs). Indole-based compounds have emerged as promising candidates due to their ability to disrupt PPIs involved in cancer progression and inflammation. The structural features of 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro, such as the amino group and bromine atom, provide multiple points for interaction with protein targets. This has led to the design of novel inhibitors that exhibit high specificity and potency.

Recent studies have also explored the pharmacokinetic properties of indole derivatives. Understanding how these compounds are metabolized and excreted is crucial for optimizing their therapeutic efficacy. Computational modeling techniques have been employed to predict metabolic pathways and identify potential liabilities early in the drug development process. The structural diversity offered by 2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro allows medicinal chemists to fine-tune physicochemical properties such as solubility and permeability.

The role of CAS no1105064-66-1 in synthetic chemistry extends beyond pharmaceutical applications. It serves as a valuable building block for agrochemicals and specialty chemicals. For instance, indole derivatives have been used to develop novel pesticides that target specific pests while minimizing environmental impact. The versatility of this compound underscores its importance across multiple industries.

In conclusion,2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an ideal candidate for generating novel bioactive molecules through diverse synthetic strategies. As research continues to uncover new therapeutic targets and material properties,CAS no1105064-66-1 will undoubtedly remain a cornerstone in the development of next-generation drugs and functional materials.

1105064-66-1 (2H-Indol-2-one, 3-amino-6-bromo-1,3-dihydro-) 関連製品

- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)

- 2877663-10-8(4-[4-(But-2-yn-1-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine)

- 2034332-43-7(1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)

- 2228584-37-8(5-(1-benzofuran-5-yl)-1,3-oxazolidin-2-one)

- 5623-04-1(2-Amino-N-hydroxybenzenecarboxamide)

- 1604816-11-6(FTY720-Mitoxy)

- 2580100-51-0(rac-ethyl 2-(2R,6R)-6-(hydroxymethyl)morpholin-2-ylacetate)

- 1073135-75-7(2-(4-ethylphenyl)-2-(trimethylsilyl)oxyacetonitrile)

- 2138817-18-0(tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)

- 1794811-11-2(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride)